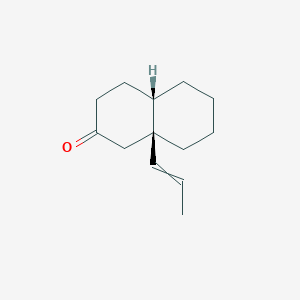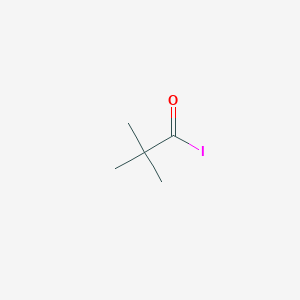
2,2-Dimethylpropanoyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropanoyl iodide, also known as neopentyl iodide, is an organic compound with the molecular formula C5H11I. It is a halogenated derivative of neopentane, where one of the hydrogen atoms is replaced by an iodine atom. This compound is of interest due to its unique reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropanoyl iodide can be synthesized through the iodination of 2,2-dimethylpropanoyl chloride. The reaction typically involves the use of iodine and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods: The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropanoyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, often in solvents like ethanol or tert-butanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,2-Dimethylpropanoyl iodide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropanoyl iodide in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or electrophile in the reaction .
Comparison with Similar Compounds
2,2-Dimethylpropanoyl Chloride: Similar in structure but contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
2,2-Dimethylpropanoyl Bromide: Contains a bromine atom and exhibits reactivity between that of the chloride and iodide derivatives.
Neopentyl Alcohol: The hydroxyl derivative of neopentane, used in different types of reactions compared to the halogenated derivatives.
Uniqueness: 2,2-Dimethylpropanoyl iodide is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and elimination reactions. This reactivity is leveraged in various synthetic applications to introduce functional groups into organic molecules .
Properties
CAS No. |
61915-52-4 |
|---|---|
Molecular Formula |
C5H9IO |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
2,2-dimethylpropanoyl iodide |
InChI |
InChI=1S/C5H9IO/c1-5(2,3)4(6)7/h1-3H3 |
InChI Key |
JFOHXADNLDTKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide](/img/structure/B14536578.png)
![[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate](/img/structure/B14536582.png)
![2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B14536598.png)
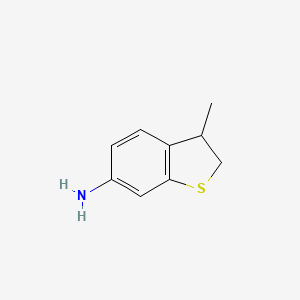
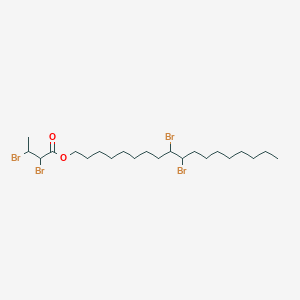
![4-[Ethoxy(diphenyl)methyl]phenol](/img/structure/B14536618.png)
![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
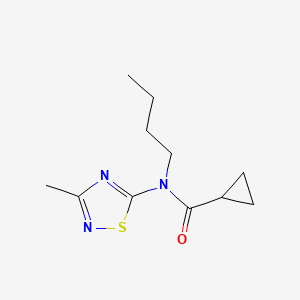
amino}ethan-1-ol](/img/structure/B14536629.png)
![Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14536633.png)

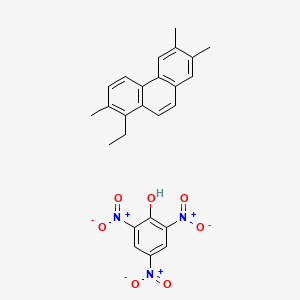
![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)
